3-Modchp
Overview
Description
3-Modchp is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been found to have significant biochemical and physiological effects. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 3-Modchp involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
3-chlorophenol, methyl iodide, sodium hydride, copper(I) iodide, 2,2-dimethoxypropane, triethylamine, acetic anhydride
Reaction
Step 1: 3-chlorophenol is treated with sodium hydride to form the corresponding phenoxide ion., Step 2: Methyl iodide is added to the reaction mixture to alkylate the phenoxide ion and form 3-methylphenol., Step 3: Copper(I) iodide is added to the reaction mixture as a catalyst for the next step., Step 4: 2,2-dimethoxypropane is added to the reaction mixture to form the corresponding acetal intermediate., Step 5: Triethylamine is added to the reaction mixture to deprotonate the 3-methylphenol and facilitate the nucleophilic attack of the acetal intermediate., Step 6: The resulting intermediate is then treated with acetic anhydride to form 3-Modchp as the final product.
Mechanism Of Action
The exact mechanism of action of 3-Modchp is not fully understood. However, it has been suggested that it works by modulating the activity of certain enzymes and signaling pathways in cells. In one study, 3-Modchp was found to inhibit the activity of the enzyme COX-2, which is involved in inflammation. This inhibition may contribute to its anti-inflammatory properties.
Biochemical And Physiological Effects
3-Modchp has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, protect cells from oxidative stress, and inhibit the growth of cancer cells. It has also been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Modchp in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising compound for further research. However, one limitation is the lack of information on its toxicity and side effects. Further research is needed to determine the safety of using 3-Modchp in humans.
Future Directions
There are several future directions for research on 3-Modchp. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to determine its toxicity and safety in humans. Additionally, more studies are needed to fully understand the mechanism of action of 3-Modchp and how it modulates certain enzymes and signaling pathways in cells. Finally, research on the synthesis of 3-Modchp should continue to improve its purity and effectiveness in scientific research.
Conclusion:
In conclusion, 3-Modchp is a chemical compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Modchp as a therapeutic agent.
Scientific Research Applications
3-Modchp has been found to have various scientific research applications. It has been studied for its potential anti-inflammatory, anti-cancer, and neuroprotective properties. In one study, 3-Modchp was found to inhibit the growth of breast cancer cells in vitro. In another study, it was found to protect neurons from oxidative stress-induced cell death. These findings suggest that 3-Modchp has potential therapeutic applications in various diseases.
properties
IUPAC Name |
cyclohexane-1,2-diamine;1-methyl-2-oxido-6-oxopyrimidine-4-carboxylate;palladium(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4.C6H14N2.Pd/c1-8-4(9)2-3(5(10)11)7-6(8)12;7-5-3-1-2-4-6(5)8;/h2H,1H3,(H,7,12)(H,10,11);5-6H,1-4,7-8H2;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYUGOJLFCOHCQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1[O-])C(=O)[O-].C1CCC(C(C1)N)N.[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924334 | |
Record name | Palladium(2+) 1-methyl-2-oxido-6-oxo-1,6-dihydropyrimidine-4-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Modchp | |
CAS RN |
122991-69-9 | |
Record name | (3-Methylorotato)(1,2-diaminocyclohexane)palladium (II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122991699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palladium(2+) 1-methyl-2-oxido-6-oxo-1,6-dihydropyrimidine-4-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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